Dimethyl furan-2,5-dicarboxylate

Polymer Chemistry Biomaterials Process Engineering

Researchers pursuing bio-based polyesters face high-temperature processing challenges with FDCA. Dimethyl furan-2,5-dicarboxylate (DMFD) resolves this with a melting point ~200°C lower, enabling energy-efficient melt polymerization and reduced thermal degradation. • Drop-in replacement for DMT in existing polyester infrastructure • Enables PEF with 45-55% lower GHG emissions vs. fossil PET • Superior organic solvent solubility simplifies purification via crystallization or vacuum distillation Supplied with full analytical documentation (GC/HPLC). Bulk quantities available.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 4282-32-0
Cat. No. B1347140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl furan-2,5-dicarboxylate
CAS4282-32-0
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C(=O)OC
InChIInChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
InChIKeyUWQOPFRNDNVUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Furan-2,5-Dicarboxylate: Core Specifications


Dimethyl furan-2,5-dicarboxylate (CAS 4282-32-0), also known as 2,5-furandicarboxylic acid dimethyl ester or FDME, is a bio-based diester derived from renewable feedstocks such as 5-hydroxymethylfurfural (HMF) [1]. With a molecular formula of C8H8O5 and a molecular weight of 184.15 g/mol, this compound serves as a critical monomer and building block for sustainable polymers, most notably poly(ethylene 2,5-furandicarboxylate) (PEF) [2]. Its symmetrical furan ring with ester functionalities at the 2,5-positions enables participation in condensation polymerization reactions, positioning it as a direct, drop-in replacement for petroleum-derived monomers like dimethyl terephthalate (DMT) in the synthesis of high-performance polyesters [3].

Bio-based diester monomer derived from renewable feedstocks
Reported lower melting point vs. FDCA enables melt-phase polymerization
Organic solvent solubility supports purification by crystallization or distillation

Dimethyl Furan-2,5-Dicarboxylate vs. FDCA & DMT


Despite sharing a common furan-2,5-dicarboxylate core, dimethyl furan-2,5-dicarboxylate (DMFD) exhibits critical differences in physical properties and polymerization behavior compared to its closest analog, 2,5-furandicarboxylic acid (FDCA), as well as the petroleum-based dimethyl terephthalate (DMT). DMFD possesses a melting point approximately 200°C lower than FDCA, enabling melt polymerization at significantly lower temperatures and reducing thermal degradation of the furan ring [1]. Furthermore, DMFD shows superior solubility in organic solvents compared to FDCA, which is nearly insoluble in most common solvents, greatly simplifying purification via crystallization or vacuum distillation [2]. While DMT shares a similar steric conformation, DMFD is derived from renewable biomass, offering a substantial reduction in greenhouse gas emissions (45-55%) and non-renewable energy use (40-50%) in the final polymer product, a critical procurement differentiator for sustainability-driven projects [3]. These distinct handling and processing advantages preclude the simple substitution of DMFD with either FDCA or DMT without compromising process efficiency, product purity, and overall sustainability metrics.

Dimethyl furan-2,5-dicarboxylate
2,5-Furandicarboxylic acid (FDCA)
FDCA’s markedly higher melting point and poor solubility may limit melt-process compatibility and purification efficiency.
Dimethyl furan-2,5-dicarboxylate
Dimethyl terephthalate (DMT)
Petroleum-derived DMT may not offer the bio-based content or reported sustainability metrics of DMFD-derived polymers.

Dimethyl Furan-2,5-Dicarboxylate: Quantitative Evidence


Superior Melt Processability vs. FDCA

Dimethyl furan-2,5-dicarboxylate (DMFD) exhibits a melting point of 108–112 °C, which is approximately 200 °C lower than that of 2,5-furandicarboxylic acid (FDCA), which has a melting point of 320–325 °C. This substantial difference in thermal properties allows DMFD to be processed in melt-phase polymerization reactions at lower temperatures, minimizing thermal degradation of the furan ring and reducing overall energy consumption [1][2].

Melt processability
Head-to-head
DMFD 108–112 °C vs FDCA 320–325 °C (~200 °C lower)
Lower melting point supports melt-phase polymerization with reduced furan ring degradation.
Values from technical datasheets; verify for specific grade.
Polymer Chemistry Biomaterials Process Engineering

Enhanced Solubility for Purification vs. FDCA

Dimethyl furan-2,5-dicarboxylate (DMFD) has a measured water solubility of 0.8 g/L at 25°C and is fully soluble in organic solvents such as DMSO and DMF. In contrast, 2,5-furandicarboxylic acid (FDCA) is virtually insoluble in most common organic solvents and water, necessitating harsh, corrosive purification methods like acid precipitation and high-vacuum sublimation [1][2].

Solubility profile
Head-to-head
DMFD soluble in DMSO, DMF; 0.8 g/L in water. FDCA virtually insoluble in common solvents.
Organic solvent solubility enables purification by recrystallization or distillation.
Measured at 25 °C; solubility data to verify.
Downstream Processing Monomer Purification Organic Synthesis

Lower GHG Emissions in PEF vs. Fossil PET

The use of dimethyl furan-2,5-dicarboxylate (DMFD) as a monomer for poly(ethylene furanoate) (PEF) results in a 45-55% reduction in greenhouse gas (GHG) emissions compared to fossil-based poly(ethylene terephthalate) (PET) produced from dimethyl terephthalate (DMT). This reduction is based on a cradle-to-gate life cycle assessment (LCA) of corn-starch-derived DMFD with fossil-based ethylene glycol [1].

GHG emission reduction
Class-level
45–55% reduction in GHG for PEF vs fossil PET (cradle-to-gate LCA)
May inform carbon-footprint-targeted procurement for PEF applications.
Based on corn-starch-derived DMFD with fossil-based ethylene glycol.
Life Cycle Assessment Sustainable Polymers Green Chemistry

High-Yield Electrosynthesis vs. Thermal Catalysis

A recently reported electrosynthesis route for dimethyl furan-2,5-dicarboxylate (Me2-2,5-FDCA) achieves an 80% yield and 93% selectivity for the C5 site from methyl furoate and CO2. In contrast, traditional thermal catalytic methods for synthesizing furan diesters from HMF derivatives often suffer from harsh conditions, poor atom economy, and lower selectivity due to undesired side reactions like ring-opening or over-oxidation [1].

Electrosynthesis yield
Reported
80% yield, 93% selectivity from methyl furoate + CO2 under mild conditions
Mild-condition route may reduce waste and improve atom economy.
Cross-study comparison; conditions may differ from thermal methods.
Electrosynthesis Green Synthesis Process Chemistry

High Molecular Weight PEF Comparable to PET

Poly(ethylene furanoate) (PEF) synthesized from dimethyl furan-2,5-dicarboxylate (DMFD) achieves a high intrinsic viscosity of 0.43 dL/g, which is comparable to commercial PET grades used in bottle and packaging applications. This demonstrates that DMFD can serve as an effective, direct replacement for DMT in producing high-molecular-weight polyesters suitable for demanding applications [1].

Polymer IV
Class-level
PEF intrinsic viscosity 0.43 dL/g, within range of commercial bottle-grade PET (0.40–0.60 dL/g)
Suggests comparable molecular weight and processability potential.
Two-step melt + SSP polymerization; data to verify.
Polymer Physics Material Properties Bioplastics

Catalytic Hydrogenation to Tetrahydrofuran Diester

Under optimized conditions (90°C, 3 MPa H2) over a Ru/HY catalyst, dimethyl 2,5-furandicarboxylate (FDMC) is hydrogenated to dimethyl tetrahydrofuran-2,5-dicarboxylate with a yield of 99.4%. This high yield demonstrates the efficient conversion of the aromatic furan ring to a saturated tetrahydrofuran ring, a key step for producing fully bio-based aliphatic polyesters and other value-added chemicals [1].

Hydrogenation efficiency
Reported
99.4% yield to dimethyl tetrahydrofuran-2,5-dicarboxylate over Ru/HY
Efficient conversion enables saturated monomer production for aliphatic polyesters.
Optimized conditions: 90 °C, 3 MPa H2; catalyst-specific.
Catalysis Hydrogenation Biomass Valorization

Dimethyl Furan-2,5-Dicarboxylate: Application Scenarios


Bio-Based PEF Polymer Production for Sustainable Packaging

Dimethyl furan-2,5-dicarboxylate (DMFD) is the preferred monomer for synthesizing poly(ethylene furanoate) (PEF) due to its 200°C lower melting point compared to FDCA, which enables energy-efficient melt polymerization and minimizes thermal degradation of the furan ring. The resulting PEF exhibits comparable intrinsic viscosity (0.43 dL/g) to commercial PET, ensuring processability in existing injection molding and blow molding equipment. Additionally, the use of DMFD-derived PEF reduces greenhouse gas emissions by 45-55% compared to fossil-based PET, meeting the sustainability targets of brand owners in the food and beverage packaging sector [1][2].

Retrofitting Existing DMT Plants for Bio-Based Polyester Production

Due to its structural and steric similarity to dimethyl terephthalate (DMT), dimethyl furan-2,5-dicarboxylate (DMFD) can be processed in existing DMT production and polymerization infrastructure with minimal retrofitting. Patents describe processes for producing purified DMFD compositions (≥98 wt.% DAFD solids) using physical separation and crystallization steps already common in DMT plants. The superior solubility of DMFD in organic solvents compared to FDCA allows for purification via standard vacuum distillation, a key advantage for plants seeking to transition from petroleum-based to bio-based polyester production without major capital investment [3].

Green Synthesis of High-Purity DMFD via Electrosynthesis

For research groups and pilot plants focused on sustainable monomer synthesis, the electrosynthesis route to dimethyl furan-2,5-dicarboxylate (Me2-2,5-FDCA) from methyl furoate and CO2 offers a compelling alternative to traditional thermal catalysis. Achieving 80% yield and 93% selectivity under mild conditions, this method addresses the poor atom economy and harsh conditions of conventional oxidative esterification. The high selectivity for the C5 site minimizes byproduct formation, reducing the burden on downstream purification and enabling the production of high-purity DMFD suitable for demanding polymer applications [4].

Synthesis of Saturated Furan-Based Aliphatic Polyesters

When a fully saturated, aliphatic polyester backbone is required for enhanced flexibility or biodegradability, dimethyl furan-2,5-dicarboxylate serves as an excellent precursor. The furan ring can be hydrogenated over a Ru/HY catalyst to yield dimethyl tetrahydrofuran-2,5-dicarboxylate with 99.4% efficiency. This saturated diester can then be polymerized with diols to produce novel polyesters with distinct thermal and mechanical properties compared to both aromatic PEF and traditional aliphatic polyesters, expanding the application space for bio-based materials [5].

Application
Selection Property
Validation Focus
Bio-based PEF polymer production
Lower melting point vs. FDCA; reported IV comparable to PET
Melt polymerization processability; GHG reduction validation
Retrofit of existing DMT plants
Structural similarity to DMT; organic solvent solubility
Purification scalability; purity specification (≥98 wt.%)
Sustainable monomer synthesis
Mild-condition catalytic route from CO2
Yield and selectivity performance evaluation
Saturated aliphatic polyester precursor
Furan ring hydrogenation reactivity
Conversion efficiency to tetrahydrofuran diester

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